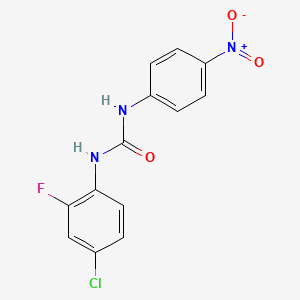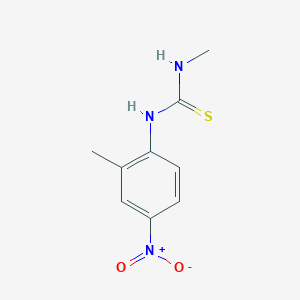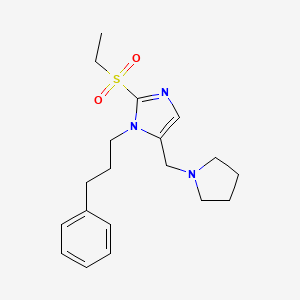
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea, also known as CFNU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFNU has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been found to exhibit both biochemical and physiological effects. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been found to increase the production of reactive oxygen species, which can induce oxidative stress and lead to cell death. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has also been found to affect the expression of certain genes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has several advantages for lab experiments, including its ability to target specific cells and its potential use as a drug delivery system. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea also exhibits low toxicity and high stability, making it an ideal candidate for further research. However, N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
Future Directions
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has several potential future directions for research, including its use as a drug delivery system for targeted cancer therapy. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea can also be further studied for its potential use in material science, such as the development of new materials with unique properties. Additionally, N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea can be studied for its potential use in other fields, such as environmental science and agriculture.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has several potential future directions for research, including its use as a drug delivery system for targeted cancer therapy and its potential use in material science.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been found to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific cells.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O3/c14-8-1-6-12(11(15)7-8)17-13(19)16-9-2-4-10(5-3-9)18(20)21/h1-7H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONPPKRYJENMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)sulfonyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B4114877.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4114888.png)

![methyl 5-ethyl-2-({[(2-methyl-4-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114897.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114901.png)


![2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4114933.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4114936.png)
![N-(4-butylphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4114951.png)
![isopropyl 3-({[(4-allyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4114958.png)

![2-bromo-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4114975.png)